Octafluoroadipic acid

Descripción general

Descripción

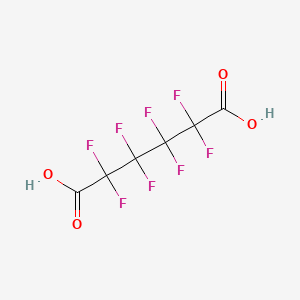

It is characterized by its white crystalline appearance and acrid odor . This compound is notable for its high fluorine content, which imparts unique chemical properties and makes it valuable in various scientific and industrial applications.

Métodos De Preparación

Octafluoroadipic acid can be synthesized through several methods. One common laboratory synthesis involves the reaction of phosphorus pentachloride with hydrogen fluoride and an inorganic acid . This method yields this compound with high purity. Industrial production methods often involve the fluorination of adipic acid derivatives under controlled conditions to achieve the desired level of fluorination .

Análisis De Reacciones Químicas

Octafluoroadipic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can yield partially fluorinated products.

Substitution: Fluorine atoms in this compound can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Octafluoroadipic acid (C6F2O4) is characterized by its fully fluorinated carbon chain, which imparts exceptional stability and hydrophobicity. These properties make it suitable for diverse applications, particularly in the development of advanced materials and as a reagent in chemical synthesis.

Applications in Materials Science

1. Supramolecular Chemistry:

- This compound has been utilized as a templating agent in the synthesis of chiral supramolecular cages. These cages can control the helicity of included perfluorinated compounds, demonstrating potential for applications in drug delivery and nanotechnology .

2. Polymer Chemistry:

- The compound serves as a building block for the synthesis of fluorinated polymers. Its incorporation into polymer matrices enhances chemical resistance and thermal stability, making it valuable in coatings and sealants .

3. Nanocomposites:

- Research indicates that this compound can act as a linker in the formation of silver nanostructures, enhancing their stability and functional properties. This application is particularly relevant in the field of sensors and catalysis .

Environmental Applications

1. PFAS Studies:

- As part of the broader category of per- and polyfluoroalkyl substances (PFAS), this compound is studied for its environmental persistence and potential toxicity. It has been included in toxicological assessments to evaluate its impact on aquatic life using models such as zebrafish .

2. Degradation Studies:

- Investigations into the degradation pathways of PFAS have included this compound to understand its environmental fate and develop remediation strategies. This research is crucial for addressing contamination issues associated with PFAS .

Biological Research Applications

1. Toxicology:

- This compound has been tested for developmental toxicity using human cell models. Studies indicate that certain PFAS compounds, including this compound, exhibit cell-specific activity affecting human health, particularly concerning cardiotoxicity .

2. Structure-Bioactivity Relationships:

- Research has focused on establishing structure-bioactivity relationships for this compound within various human cell types to better understand its potential health risks. This approach aids in prioritizing further studies on its effects compared to other PFAS .

Case Studies

Mecanismo De Acción

The mechanism by which octafluoroadipic acid exerts its effects is primarily through its high fluorine content. Fluorine atoms can form strong bonds with carbon, making the compound highly stable and resistant to degradation. This stability allows it to interact with various molecular targets and pathways, including those involved in oxidation and reduction reactions .

Comparación Con Compuestos Similares

Octafluoroadipic acid is unique due to its high degree of fluorination. Similar compounds include:

Perfluoroadipic acid: Another highly fluorinated compound with similar properties but different applications.

Hexafluoroadipic acid: Contains fewer fluorine atoms and exhibits different chemical behavior.

Tetrafluoroadipic acid: Even fewer fluorine atoms, leading to distinct reactivity and applications.

These compounds share some properties with this compound but differ in their degree of fluorination and specific uses.

Actividad Biológica

Octafluoroadipic acid (OFA) is a perfluorinated dicarboxylic acid with the chemical formula C8F14O4. It has garnered attention in various fields due to its unique chemical properties and potential applications in materials science, catalysis, and biological systems. This article explores the biological activity of this compound, highlighting its interactions in biological systems, potential therapeutic applications, and relevant research findings.

This compound is characterized by its fully fluorinated carbon chain, which significantly alters its physicochemical properties compared to its non-fluorinated counterparts. The presence of fluorine atoms enhances hydrophobicity and stability, making it a valuable compound in various applications, including as a linker in metal-organic frameworks (MOFs) and other nanostructures .

1. Biocompatibility and Toxicity

Research indicates that this compound exhibits low toxicity profiles in various biological assays. Studies have shown that it does not significantly affect cell viability at low concentrations, suggesting potential biocompatibility for use in biomedical applications . However, the long-term effects and mechanisms of action require further investigation.

2. Applications in Drug Delivery Systems

OFA's unique properties make it an attractive candidate for drug delivery systems. Its ability to form stable complexes with metal ions allows for the development of targeted drug delivery vehicles. For instance, this compound has been utilized as a linker in silver nanocluster assemblies, enhancing the stability and release profiles of encapsulated therapeutic agents .

3. Antimicrobial Properties

Emerging studies suggest that this compound may possess antimicrobial properties. The fluorinated structure can disrupt microbial membranes, leading to cell lysis. Preliminary tests indicate effectiveness against certain bacterial strains; however, comprehensive studies are needed to confirm these findings and elucidate the underlying mechanisms .

Case Studies

- Metal-Organic Frameworks (MOFs) : Recent research has demonstrated the synthesis of novel MOFs using this compound as a linker. These frameworks exhibited enhanced catalytic activity and stability under various conditions, indicating potential applications in environmental remediation and catalysis .

- Cocrystal Formation : In pharmaceutical research, OFA has been explored for cocrystal formation with active pharmaceutical ingredients (APIs). These cocrystals showed improved solubility and bioavailability compared to their parent compounds, highlighting OFA's role in enhancing drug formulation strategies .

Data Summary

| Property | Description |

|---|---|

| Chemical Formula | C8F14O4 |

| Toxicity | Low toxicity at low concentrations |

| Biocompatibility | Potentially biocompatible |

| Applications | Drug delivery systems, MOFs |

| Antimicrobial Activity | Potential activity against bacteria |

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5-octafluorohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F8O4/c7-3(8,1(15)16)5(11,12)6(13,14)4(9,10)2(17)18/h(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRSOGFYDSXLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

OHC(O)C4F8COOH, C6H2F8O4 | |

| Record name | Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059833 | |

| Record name | Perfluorohexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [SynQuest Laboratories MSDS] | |

| Record name | Octafluoroadipic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

336-08-3 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluorohexanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000336083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorohexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octafluoroadipic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.